3-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline
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Overview
Description
3-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of thiazolo[4,5-c]pyridine and tetrahydrocinnoline moieties suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiazolo[4,5-c]pyridine core through the reaction of thiazole derivatives with pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
3-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The thiazolo[4,5-c]pyridine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-c]pyridin-2-amine: Shares the thiazolo[4,5-c]pyridine core but lacks the piperidine and tetrahydrocinnoline moieties.
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: Similar structure but with different substituents.
Uniqueness
3-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline is unique due to its combination of multiple heterocyclic structures, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-2-4-16-15(3-1)11-19(24-23-16)26-13-14-6-9-25(10-7-14)20-22-17-12-21-8-5-18(17)27-20/h5,8,11-12,14H,1-4,6-7,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAGBJJAONUNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC5=C(S4)C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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